Acrylic Acid

Superabsorbent Polymer Water Absorption Polyacrylate

Substituting PAA grades without matching molecular weight and crosslinking density risks up to 10× swelling capacity loss and formulation failure. This poly(acrylic acid) delivers application-critical performance validated by quantitative evidence. • Superabsorbents: P(AA/MA) copolymer achieves 2-3× higher distilled water absorbency vs. sodium polyacrylate homopolymer. • Mucoadhesive DDS: Lightly crosslinked Polycarbophil extends GI retention significantly vs. standard Carbomer. • Rheology & Dispersion: MW ~2000 PAA provides >50% yield stress reduction; acrylic acid-unsaturated ester copolymer (1:4) outperforms commercial benchmarks for 3000-mesh CaCO₃ slurries.

Molecular Formula C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight 72.06 g/mol
CAS No. 9003-01-4
Cat. No. B147446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylic Acid
CAS9003-01-4
Synonyms2-propenoic acid
acrylate
acrylic acid
acrylic acid, aluminum salt
acrylic acid, ammonium salt
acrylic acid, Ca (2:1) salt
acrylic acid, Ca (2:1) salt, dihydrate
acrylic acid, cobalt (2+) salt
acrylic acid, Fe (3+) salt
acrylic acid, magnesium salt
acrylic acid, potassium salt
acrylic acid, silver salt
acrylic acid, sodium salt
acrylic acid, zinc salt
Hystoacril
magnesium acrylate
vinylformic acid
Molecular FormulaC3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight72.06 g/mol
Structural Identifiers
SMILESC=CC(=O)O
InChIInChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
InChIKeyNIXOWILDQLNWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Miscible with alcohol, and ether
Miscible with ethanol, ethyl ether;  soluble in acetone, benzene, carbon tetrachloride
Miscible with chloroform
Miscible with water /1X10+6 mg/L/ at 25 °C
1000 mg/mL
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Poly(acrylic acid) Technical Baseline & Procurement


Poly(acrylic acid) (PAA; CAS 9003-01-4), a high-molecular-weight anionic polymer of acrylic acid, exhibits a glass transition temperature (Tg) of approximately 106 °C and undergoes anhydride crosslinking at 200–250 °C . As a hydrophilic polyelectrolyte, PAA demonstrates pH-dependent viscosity and conformation, serving as a cornerstone material in superabsorbent polymers, pharmaceutical excipients, dispersants, and rheology modifiers [1]. Critical to procurement decisions, PAA’s performance is exquisitely sensitive to molecular weight, crosslinking density, and polymer architecture—parameters that differentiate commercial grades and define suitability for specific applications.

Poly(acrylic acid) Generic Substitution Risks


Poly(acrylic acid) (PAA) is not a monolithic material; its performance as a superabsorbent, mucoadhesive, dispersant, or rheology modifier is dictated by molecular weight distribution, polymer architecture (linear vs. crosslinked vs. branched), and neutralization state [1]. Simply substituting one PAA grade for another—or for a copolymer such as poly(methacrylic acid)—without accounting for these parameters can lead to dramatic failures: a 10× difference in swelling capacity [2], loss of mucoadhesive retention [3], or ineffective rheology control [4]. The following quantitative evidence demonstrates where specific PAA compositions and architectures deliver measurable, application-critical differentiation.

Poly(acrylic acid) Quantitative Evidence Guide


P(AA/MA) vs. Sodium Polyacrylate Water Absorption

In a direct comparison of three polyacrylate superabsorbent polymers synthesized by inverse suspension polymerization, the copolymer poly(acrylic acid-co-maleic acid) [P(AA/MA)] exhibited superior water absorption relative to sodium polyacrylate (PAA) homopolymer and poly(acrylic acid-co-acrylamide) [P(AA/AM)] [1]. This demonstrates that copolymerization with maleic acid significantly enhances absorbency over the homopolymer baseline.

Superabsorbent Polymer Water Absorption Polyacrylate

Polycarbophil vs. Carbomer Mucoadhesion in Rat Model

In a comparative study using an in situ rat ileal loop model, Polycarbophil (a lightly crosslinked poly(acrylic acid)) demonstrated significantly improved mucoadhesive properties relative to Carbomer (Carbopol® 934P) [1]. In vitro detachment force measurements and in vivo residence time quantification confirmed that Polycarbophil provides stronger and more prolonged mucosal attachment.

Mucoadhesion Drug Delivery Polycarbophil

Calcium Carbonate Dispersion: Copolymer vs. Commercial Dispersants

A comparative evaluation of polyacrylate dispersants for 3000-mesh calcium carbonate revealed that an acrylic acid-unsaturated ester copolymer (Dispersant-B) outperformed both an acrylic homopolymer (Dispersant-A) and commercial benchmarks Acumer9400, SP40M, and SN5040 [1]. Dispersant-B achieved the highest dispersing capability among all tested materials.

Dispersant Calcium Carbonate Polyacrylate

Yield Stress Reduction vs. Alternative Modifiers

In a comprehensive screening of twelve rheology modifiers for high-level waste melter feed simulants, poly(acrylic acid) (MW ~2000) was among the most effective agents, reducing yield stress by greater than 50% at higher modifier concentrations [1]. Its performance was comparable to polycarboxylate copolymers (ADVA Flex, ADVA Cast 555) and citric acid, while outperforming sodium pyrophosphate tetrabasic, phenylboric acid, and the Dolapix series.

Rheology Modifier Yield Stress Polyacrylic Acid

Branched vs. Linear Polymer Dispersant Performance

A systematic library of well-defined poly(acrylic acid) architectures—linear, single-branched, precision-branched comb, and star polymers—was synthesized and evaluated as dispersants [1]. The study demonstrated that controlled branching significantly modulates dispersant efficiency, with branched architectures offering distinct performance advantages over linear PAA of comparable molecular weight.

Dispersant Polymer Architecture Poly(acrylic acid)

Conformational Transition: Acrylic vs. Methacrylic Acid Polymers

Molecular dynamics and experimental studies reveal that poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) exhibit qualitatively different conformational transitions upon pH titration in methanol, despite both being poly(carboxylic acid)s [1]. This underscores that even minor structural variations (α-methyl substitution) profoundly alter polymer behavior in non-aqueous media.

Polymer Conformation pH Response Poly(acrylic acid)

Poly(acrylic acid) Optimal Application Scenarios


High-Capacity Superabsorbent Materials

Based on the demonstrated 2-3× higher distilled water absorbency of P(AA/MA) copolymer relative to sodium polyacrylate homopolymer [1], formulators should prioritize P(AA/MA)-based superabsorbent polymers for applications demanding maximum fluid uptake, including premium disposable hygiene products, agricultural water-retention gels, and medical fluid management devices. Procurement specifications should explicitly require copolymer composition and quantify absorbency under relevant ionic conditions.

Mucoadhesive Oral Drug Delivery Systems

Given the significantly prolonged intestinal retention of Polycarbophil-coated microspheres versus Carbomer in the rat ileal loop model [1], Polycarbophil (lightly crosslinked PAA) is the preferred mucoadhesive polymer for oral controlled-release formulations where extended gastrointestinal residence time is critical. Selection criteria should include crosslinking density and in vitro mucoadhesive force measurements.

High-Performance Mineral Dispersions

For aqueous dispersions of fine calcium carbonate (3000 mesh), an acrylic acid-unsaturated ester copolymer (monomer ratio 1:4) provides superior dispersing capability over acrylic homopolymer and commercial benchmarks Acumer9400 and SP40M [1]. Procurement of dispersants for high-fineness mineral slurries should specify copolymer composition and validate performance via particle size distribution and viscosity reduction assays.

Industrial Slurry Rheology Control

Poly(acrylic acid) (MW ~2000) delivers >50% yield stress reduction in high-solids industrial slurries, performing comparably to advanced polycarboxylate copolymers while significantly outperforming inorganic modifiers such as sodium pyrophosphate [1]. This positions PAA as a cost-effective, organic-compatible rheology modifier for mineral processing, waste treatment, and construction material formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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